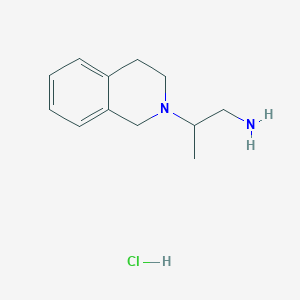
2-(3,4-dihydroisoquinolin-2(1H)-yl)propan-1-amine hydrochloride
Übersicht
Beschreibung
Unfortunately, there is no available description for this compound.
Synthesis Analysis
There is no available information on the synthesis of this compound.Molecular Structure Analysis
The molecular structure of this compound is not available.Chemical Reactions Analysis
There is no available information on the chemical reactions involving this compound.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not available.Wissenschaftliche Forschungsanwendungen
Chemoselective Tert-Butyloxycarbonylation : The compound is used in the chemoselective tert-butyloxycarbonylation of aromatic and aliphatic amine hydrochlorides and phenols, offering high yield under mild conditions (Ouchi et al., 2002).
Microwave-Irradiated Synthesis : It aids in the synthesis of triazines, which are synthesized under microwave irradiation from cyanoguanidine, aromatic aldehydes, and cyclic amines. The resultant dihydrotriazines are converted into targeted compounds, demonstrating antileukemic activity (Dolzhenko et al., 2021).
Ring-Closing Metathesis Strategy : The compound is involved in synthesizing substituted dihydroisoquinolines using an isomerization-ring-closing metathesis approach, highlighting its utility in organic synthesis (Panayides et al., 2007).
Silver-Catalyzed Tandem Reactions : It plays a role in silver-catalyzed tandem reactions for synthesizing indolyl-dihydroisoquinolines from 2-alkynylbenzaldehydes, amines, and indoles (Yu & Wu, 2010).
Synthesis of Tertiary Amines : The compound is used in the synthesis of tertiary amines, which have applications in inhibiting carbon steel corrosion (Gao et al., 2007).
Preparation of Solifenacin : It's involved in the asymmetric hydrogenation process for preparing solifenacin, a urinary antispasmodic drug (Ruzic et al., 2012).
Synthesis of Fused Dihydroisoquinoline-Naphthyridinone Frameworks : It contributes to the synthesis of new fused dihydroisoquinoline-naphthyridinone frameworks, demonstrating its significance in the creation of complex organic structures (Shuvalov & Fisyuk, 2022).
Synthesis of 1-Aminoisoquinolines : The compound is essential for gold(III)-mediated domino reactions, leading to the synthesis of pharmaceutically interesting 1-aminoisoquinoline derivatives (Long et al., 2013).
Safety And Hazards
There is no available information on the safety and hazards of this compound.
Zukünftige Richtungen
As there is no available information on this compound, future directions are unclear.
Eigenschaften
IUPAC Name |
2-(3,4-dihydro-1H-isoquinolin-2-yl)propan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2.ClH/c1-10(8-13)14-7-6-11-4-2-3-5-12(11)9-14;/h2-5,10H,6-9,13H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNECPHKHNAPOCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)N1CCC2=CC=CC=C2C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-dihydroisoquinolin-2(1H)-yl)propan-1-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



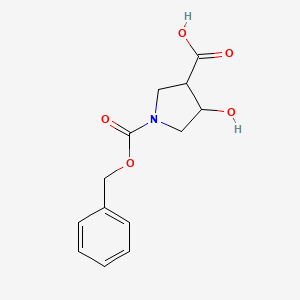

![L-Norvalinamide, N-[(phenylmethoxy)carbonyl]-L-alanyl-](/img/structure/B1390787.png)
![2,9-Diazaspiro[5.5]undecan-1-one hydrochloride](/img/structure/B1390789.png)
![3-[(2-Bromophenoxy)methyl]piperidine](/img/structure/B1390793.png)
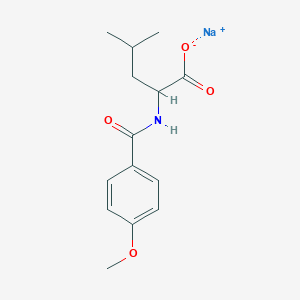
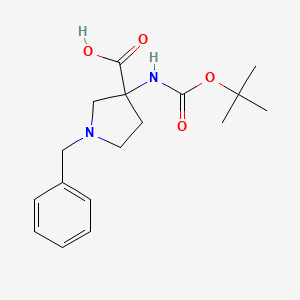
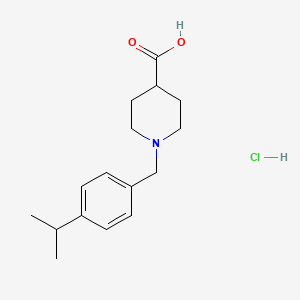

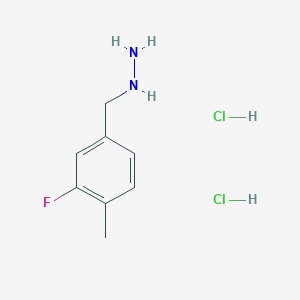
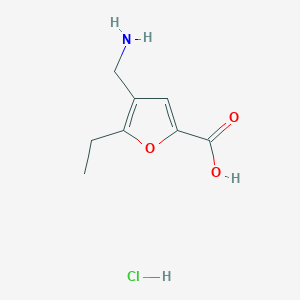
![[4-(Thiophene-2-carbonyl)-piperazin-1-yl]-thiophen-2-yl-methanone hydrochloride](/img/structure/B1390804.png)

